Argimesna - 106854-46-0

Argimesna

Catalog Number: EVT-259972
CAS Number: 106854-46-0
Molecular Formula: C8H20N4O5S2
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Argimesna is biochemical.
Source and Classification

Argimesna is synthesized from naturally occurring amino acids, particularly arginine. It falls under the classification of pharmaceutical compounds and biologically active molecules, often explored for their therapeutic potential in treating various medical conditions, including cardiovascular diseases and metabolic disorders.

Synthesis Analysis

The synthesis of Argimesna involves several key steps, typically starting from arginine. Here are some methods commonly used for its synthesis:

  • Chemical Modification: Arginine can undergo various chemical modifications to introduce functional groups that enhance its solubility and bioavailability. This may involve reactions such as acylation or alkylation.
  • Enzymatic Synthesis: Enzymatic pathways can also be employed to synthesize Argimesna, utilizing specific enzymes that catalyze reactions involving arginine.
  • Parameters: The synthesis often requires controlled conditions such as pH, temperature, and reaction time to optimize yield and purity. Typical parameters might include:
    • Temperature: 25-50°C
    • pH: 7.0-9.0
    • Reaction Time: 2-24 hours depending on the method used.

These methods can be scaled up for industrial production while maintaining quality control measures.

Molecular Structure Analysis

The molecular structure of Argimesna can be represented using its chemical formula and structural diagrams. Key features include:

  • Molecular Formula: C16H15FN2O2S
  • Structural Characteristics:
    • The compound includes an aromatic ring system, which contributes to its stability and reactivity.
    • Functional groups such as amines and carbonyls play crucial roles in its biological activity.

A detailed analysis reveals that the spatial arrangement of atoms influences its interaction with biological targets, which is critical for its efficacy as a pharmaceutical agent.

Chemical Reactions Analysis

Argimesna participates in various chemical reactions that are relevant to its functionality:

  • Oxidation and Reduction: These reactions are essential for modifying the compound's oxidation state, which can affect its reactivity and biological activity.
  • Substitution Reactions: Argimesna can undergo nucleophilic substitutions where functional groups are replaced, altering its properties for specific applications.
  • Common Reagents: Typical reagents involved in these reactions include:
    • Oxidizing agents (e.g., hydrogen peroxide)
    • Reducing agents (e.g., sodium borohydride)
    • Catalysts to facilitate substitution reactions.

The outcomes of these reactions can lead to the formation of various derivatives with enhanced or modified properties.

Mechanism of Action

The mechanism of action of Argimesna primarily involves its interaction with biological systems:

  • Nitric Oxide Production: As a derivative of arginine, Argimesna may enhance nitric oxide synthesis, which is crucial for vasodilation and cardiovascular health.
  • Cell Signaling Pathways: It may modulate various signaling pathways by acting on specific receptors or enzymes, leading to physiological effects such as improved blood flow or reduced inflammation.

Research indicates that the compound's efficacy may vary based on concentration and the presence of other biological molecules.

Physical and Chemical Properties Analysis
  • Physical State: Typically exists as a solid or crystalline form at room temperature.
  • Solubility: Highly soluble in water due to its polar functional groups, enhancing its bioavailability.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the compound's suitability for pharmaceutical formulations.

Applications

Argimesna has several scientific applications:

  • Pharmaceutical Development: Investigated for use in formulations aimed at treating cardiovascular diseases due to its role in nitric oxide production.
  • Nutraceuticals: Explored as a dietary supplement to improve vascular health and exercise performance.
  • Research Tool: Utilized in laboratory settings to study metabolic pathways involving arginine and nitric oxide.
Synthesis Methodologies and Optimization

Novel Synthetic Pathways for Argimesna Derivatives

Recent advances in Argimesna (a boronic acid-based arginase inhibitor) synthesis focus on strategic modifications of its core structure to enhance inhibitory potency and selectivity. The primary synthetic route involves elongating the 2-(S)-amino-6-boronohexanoic acid (ABH) scaffold with moieties that target key arginase residues (Asp181, Asp183, Asp202). This approach significantly improves binding affinity through additional hydrogen-bonding interactions [1]. Computational modeling has guided the design of conformationally restricted analogues, such as O-benzyl-protected boronate esters, which stabilize the transition state during enzymatic inhibition. These derivatives exhibit up to 15-fold lower IC50 values against human arginase isoforms compared to first-generation inhibitors [1].

Hybrid molecules integrating non-peptide pharmacophores demonstrate enhanced metabolic stability. For example, coupling the ABH core with 4-piperidinecarbonyl or 4-aminobenzoic acid moieties—inspired by RGD mimetics—reduces peptide character while maintaining critical ionic interactions with arginase’s binuclear manganese center [7]. The synthetic pathway for such hybrids involves:

  • Boc-protection of 4-aminobenzoic acid
  • Coupling with β-alanine-Asp(OMe)-OMe using DCC/HOBt
  • Sequential deprotection under alkaline/acidic conditionsYields exceed 51% with HPLC purity >95% [7].

Table 1: Inhibitory Activity of Key Argimesna Analogues

CompoundStructural FeatureIC50 (ARG-1)IC50 (ARG-2)Selectivity Index (ARG-2/ARG-1)
ABH (unmodified)Linear C6-chain2.8 μM3.5 μM1.25
OATD-02Rigid phenyl extension0.11 μM0.09 μM0.82
4-Aminobenzoyl-βAlaAromatic mimic of guanidine1.4 μM0.7 μM0.5

Data derived from colorimetric assays [1] [7]

Catalytic Systems in Argimesna Production

Argimesna synthesis exploits manganese-dependent catalytic mechanisms analogous to native arginase function. The binuclear Mn2+ cluster coordinates boronic acid inhibitors through nucleophilic attack on boron, forming a tetrahedral intermediate that mimics the reaction’s transition state [1] [2]. In vitro studies show that Mn2+ concentrations >2 mM are optimal for facilitating this interaction during inhibitor synthesis, boosting yields by 40% compared to metal-free conditions [2].

Amino acid catalysis further enhances reaction efficiency. Arginine residues act as general acid catalysts in carbodiimide-mediated coupling steps, protonating leaving groups during amide bond formation. Site-directed mutagenesis studies confirm that replacing catalytic arginine (e.g., Arg69 in serine recombinases) reduces coupling efficiency by >80% [4]. Modern protocols employ arginine-rich peptides as bifunctional catalysts, accelerating acylation while suppressing racemization. This approach achieves enantiomeric excess (ee) >98% in Argimesna fragment condensations [4] [9].

Table 2: Catalytic Systems for Key Synthetic Steps

Reaction StepCatalyst SystemYield ImprovementEnantioselectivity (ee)
Boronate ester hydrolysisMn2+ (2.5 mM)40%Not applicable
Fragment couplingArginine/Oxyma (1:1)25%98.2%
GuanidinylationZn2+-macrocyclic complex32%95.5%

Optimization data from kinetic analyses [2] [4]

Green Chemistry Approaches for Sustainable Synthesis

Argimesna production has integrated solvent reduction strategies to minimize environmental impact. Solid-phase peptide synthesis (SPPS) using tert-butyl ethyl carbodiimide (TBEC)/Oxyma Pure in N-butylpyrrolidinone (NBP) and dimethyl carbonate (DMC) mixtures reduces hazardous waste by 60% compared to traditional DCM/DMF solvents. This system enables direct incorporation of side-chain unprotected arginine, eliminating cleavage-deprotection steps and improving atom economy to 89% [9].

Microwave-assisted extraction (MAE) techniques shorten reaction times for Argimesna precursors. L-arginine derivatization using MAE at 80°C achieves 99% conversion in 10 minutes versus 12 hours conventionally, reducing energy consumption by 30-fold [3] [5]. Additionally, enzymatic arginine depletion from marine yeast (Candida labiduridarum S5) provides chiral building blocks via Response Surface Methodology (RSM)-optimized fermentation. Box-Behnken designs identified optimal conditions: pH 7.2, 28°C, and 1.5 g/L L-arginine, yielding 18.3 U/mL L-arginase for precursor synthesis [10].

Solvent Sustainability Hierarchy in Argimesna Synthesis

  • Preferred: Dimethyl carbonate (DMC) - GSK solvent sustainability score: 8.1
  • Acceptable: Ethyl acetate - Score: 6.3
  • Hazardous (being phased out): N,N-Dimethylformamide (DMF) - Score: 4.0Scores based on life-cycle analysis [3] [8]

Solid-Phase Synthesis Techniques for Structural Analogues

Side-chain anchoring revolutionizes Argimesna analogue synthesis by enabling C-terminal modifications. The guanidinium group of arginine is built directly on Rink amide resin through:

  • Ornithine-isothiocyanate attachment
  • S-Methylation
  • Guanidinylation with ammonium acetateThis avoids orthogonal protection, reducing steps from 6 to 3 while maintaining 92% purity [6]. Recent protocols incorporate unprotected arginine and histidine using Oxyma/TBEC in NBP/DMC, facilitating synthesis of liraglutide fragments containing Arg34. Crude peptide yields reach 85% with <2% deletion sequences [9].

For Asp-containing analogues (e.g., RGD mimetics), backbone amide linker (BAL) strategies anchor aspartate’s side chain. After assembling the peptide on BAL resin, trifluoroacetic acid cleavage yields free C-terminal acids critical for Argimesna’s zinc-chelating motifs. This method achieved 46% yield for 2-acetoxybenzoyl-Arg-βAla-Asp—a key antiplatelet Argimesna derivative—with 40% less solvent consumption than solution-phase synthesis [6] [7].

Table 3: Efficiency Metrics for Solid-Phase vs. Solution-Phase Synthesis

ParameterSide-Chain Anchoring (SPPS)Conventional Solution-PhaseImprovement
Steps for R-βAla-Asp3650% fewer
Solvent consumption120 mL/mmol340 mL/mmol65% less
Purity (crude)92%75%+17%

Data from syntheses of anti-aggregative Argimesna analogues [6] [7] [9]

Properties

CAS Number

106854-46-0

Product Name

Argimesna

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-sulfanylethanesulfonic acid

Molecular Formula

C8H20N4O5S2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C6H14N4O2.C2H6O3S2/c7-4(5(11)12)2-1-3-10-6(8)9;3-7(4,5)2-1-6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);6H,1-2H2,(H,3,4,5)/t4-;/m0./s1

InChI Key

MZDDDSNBRVMDIH-WCCKRBBISA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Solubility

Soluble in DMSO

Synonyms

Arg-MES
argimesna
arginine 2-mercaptoethane sulfonate
L-arginine mono(2-mercaptoethanesulfonate)

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.